molecular formula C12H13NO2 B11899123 1-Propylisoquinoline-6,7-diol

1-Propylisoquinoline-6,7-diol

Cat. No.: B11899123
M. Wt: 203.24 g/mol
InChI Key: YDVIRPBQBKUWJV-UHFFFAOYSA-N
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Description

1-Propylisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a propyl group at the first position and hydroxyl groups at the sixth and seventh positions of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propylisoquinoline-6,7-diol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, which undergoes nucleophilic addition and cyclization to yield isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly used in industrial settings to produce isoquinoline compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Propylisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propylisoquinoline-6,7-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Propylisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions six and seven can participate in hydrogen bonding and other interactions with biological molecules. The compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propylisoquinoline-6,7-diol is unique due to the presence of both a propyl group and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its solubility and reactivity, while the propyl group influences its lipophilicity and overall molecular interactions .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-propylisoquinoline-6,7-diol

InChI

InChI=1S/C12H13NO2/c1-2-3-10-9-7-12(15)11(14)6-8(9)4-5-13-10/h4-7,14-15H,2-3H2,1H3

InChI Key

YDVIRPBQBKUWJV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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